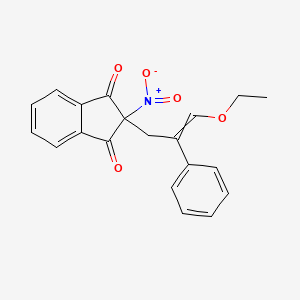
2-(3-Ethoxy-2-phenylprop-2-en-1-yl)-2-nitro-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethoxy-2-phenylprop-2-en-1-yl)-2-nitro-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of nitroindene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-2-phenylprop-2-en-1-yl)-2-nitro-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Aldol Condensation: Starting with an appropriate aldehyde and ketone to form the enone intermediate.
Nitration: Introducing the nitro group via nitration reaction using nitric acid or other nitrating agents.
Cyclization: Forming the indene ring through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions could convert the nitro group to an amine or other reduced forms.
Substitution: Various substitution reactions could occur, particularly at the phenyl or ethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenation reagents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
2-(3-Ethoxy-2-phenylprop-2-en-1-yl)-2-nitro-1H-indene-1,3(2H)-dione could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Nitroindene Derivatives: Compounds with similar structures but different substituents.
Phenylpropene Derivatives: Compounds with variations in the phenylpropene moiety.
Ethoxy Compounds: Compounds with ethoxy groups attached to different parts of the molecule.
Uniqueness
2-(3-Ethoxy-2-phenylprop-2-en-1-yl)-2-nitro-1H-indene-1,3(2H)-dione is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
87698-36-0 |
|---|---|
Molecular Formula |
C20H17NO5 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(3-ethoxy-2-phenylprop-2-enyl)-2-nitroindene-1,3-dione |
InChI |
InChI=1S/C20H17NO5/c1-2-26-13-15(14-8-4-3-5-9-14)12-20(21(24)25)18(22)16-10-6-7-11-17(16)19(20)23/h3-11,13H,2,12H2,1H3 |
InChI Key |
HWZZMRBSWHRXQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(CC1(C(=O)C2=CC=CC=C2C1=O)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















